![molecular formula C12H13BrN2O2 B592323 tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate CAS No. 942590-05-8](/img/structure/B592323.png)

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

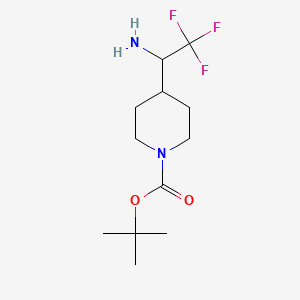

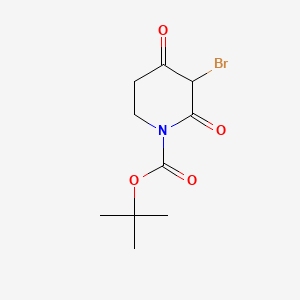

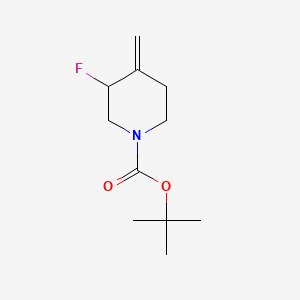

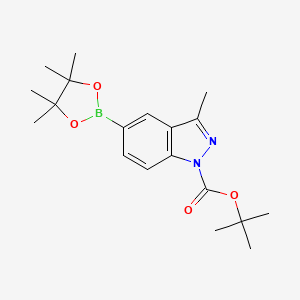

“tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate” is a chemical compound with the empirical formula C11H13BrN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, such as “tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate”, have been synthesized using various methods. One common method involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts . The reaction is conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate” consists of an imidazole ring attached to a bromine atom and a tert-butyl group . The molecular weight of the compound is 253.14 .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Medicine

Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with diverse biological and pharmacological activities . These include anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Synthetic Chemistry

Imidazole derivatives are used extensively in synthetic chemistry . They are key components to functional molecules that are used in a variety of everyday applications . They are used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

Industry

In the industrial sector, imidazole derivatives find applications as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Green Chemistry

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Development of New Drugs

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGSIEGOWZACDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727625 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate | |

CAS RN |

942590-05-8 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

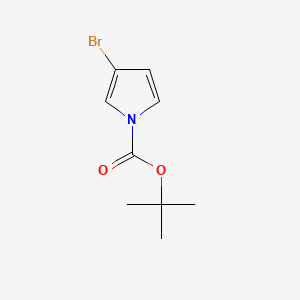

![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)